![molecular formula C19H19N5O4S2 B3010580 methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 874467-94-4](/img/structure/B3010580.png)
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound “methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered heterocyclic compound with four nitrogen atoms . Tetrazoles are known to have diverse biological applications, predominantly in the area of medicinal chemistry . The compound also contains a thiophene ring, another important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached using eco-friendly methods such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve using (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline, light yellow powders that are odorless . They have a melting point temperature at 155–157°C . Tetrazoles are soluble in water, acetonitrile, etc . The presence of free N-H causes the acidic nature of tetrazoles .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules for drug discovery. The sulfur-containing thiophene nucleus contributes to their biological activity. Some notable therapeutic properties associated with thiophene derivatives include:
- Anti-inflammatory Activity : Thiophenes exhibit anti-inflammatory effects, making them relevant for conditions involving inflammation .
- Anti-psychotic Properties : Certain thiophene-based compounds act as serotonin antagonists and may find applications in treating neurological disorders like Alzheimer’s disease .
- Anti-fungal and Anti-microbial Effects : Thiophenes have demonstrated efficacy against fungal and microbial pathogens .
- Anti-cancer Potential : Researchers continue to investigate thiophenes as potential anti-cancer agents .
Coordination Chemistry and Catalysis
Thiophenes also participate in coordination chemistry and catalysis. Their ability to coordinate with metal ions allows for the design of novel catalysts. These catalysts play a crucial role in organic transformations and synthetic processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are structurally similar to the compound , have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their therapeutic effects . The interaction of the compound with its targets leads to changes in the biochemical processes of the cell, resulting in the observed therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes .
Result of Action
The therapeutic effects of thiophene derivatives can result from their interactions with various biological targets and their subsequent effects on cellular processes .
properties
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-4-3-7-12(13)24-19(21-22-23-24)29-10-15(25)20-17-16(18(26)28-2)11-6-5-9-14(11)30-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFAPVJSVTDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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